methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate
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Overview
Description
GSK1030058A is a novel inhibitor of polo-like kinase, a protein that plays a crucial role in cell division.
Preparation Methods
The synthesis of GSK1030058A involves a series of chemical reactions that require precise conditions and reagents. The compound is typically synthesized through a customized synthesis process, which involves the use of advanced synthesis technology and capabilities . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
GSK1030058A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GSK1030058A has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of polo-like kinase in various chemical reactions and processes.
Biology: It is used to investigate the biological functions of polo-like kinase and its role in cell division and other cellular processes.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
GSK1030058A exerts its effects by inhibiting the activity of polo-like kinase. This inhibition disrupts the normal function of the kinase, leading to the arrest of cell division and the induction of cell death in cancer cells. The molecular targets and pathways involved in this process include the polo-like kinase signaling pathway and various downstream effectors .
Comparison with Similar Compounds
GSK1030058A is unique in its ability to selectively inhibit polo-like kinase. Similar compounds include other polo-like kinase inhibitors, such as:
- BI 2536
- Volasertib
- NMS-P937
These compounds also inhibit polo-like kinase but may differ in their potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C23H19F3N2O5S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
methyl 5-(5,6-dimethoxybenzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxylate |
InChI |
InChI=1S/C23H19F3N2O5S/c1-30-17-8-15-16(9-18(17)31-2)28(12-27-15)20-10-19(21(34-20)22(29)32-3)33-11-13-6-4-5-7-14(13)23(24,25)26/h4-10,12H,11H2,1-3H3 |
InChI Key |
QRODFHXJGMZHTM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)OC)OCC4=CC=CC=C4C(F)(F)F)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)OC)OCC4=CC=CC=C4C(F)(F)F)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK1030058A; GSK1 1030058; GSK1-1030058 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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